molecular formula C3H18N9O4P B3264238 Trisguanidinium phosphate CAS No. 38848-02-1

Trisguanidinium phosphate

Cat. No. B3264238
CAS RN: 38848-02-1
M. Wt: 275.21 g/mol
InChI Key: CJFCGSLFEZPBNJ-UHFFFAOYSA-N
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Description

Trisguanidinium phosphate is a chemical compound with the molecular formula CH5N3.1/3H3O4P . It is used in industrial applications and is available from various suppliers .


Synthesis Analysis

The synthesis of guanidines, which are part of the this compound structure, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves the use of thiourea derivatives as guanidylating agents .


Chemical Reactions Analysis

Guanidine, a component of this compound, plays a key role in the processes of bond cleavage and formation . It is involved in various chemical reactions, including the formation of phosphorus-carbon bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.206681 and an exact mass of 275.12200 . Its physical and chemical properties would be influenced by its chemical structure and the presence of the guanidine and phosphate groups .

Scientific Research Applications

Future Directions

While specific future directions for Trisguanidinium phosphate are not mentioned in the search results, research on phosphorus removal and recovery, as well as the development of new materials, could potentially involve this compound .

Mechanism of Action

Target of Action

Trisguanidinium phosphate is a complex compound that likely interacts with multiple targets within the cellGuanidine, a component of this compound, is known to interact with various enzymes and proteins within the cell . It’s used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Mode of Action

Guanidine, a component of this compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This suggests that this compound may have similar effects.

Biochemical Pathways

Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH and is found in the urine as a normal product of protein metabolism . Phosphate is critical for metabolic reactions in cells, and adding or removing phosphate groups to organic molecules is central to metabolism .

Pharmacokinetics

A study on a guanidinium-based prodrug showed that the prodrug demonstrated dramatic improvement of oral bioavailability . The prodrug readily forms covalent adducts with serum proteins via a degradable linker after the intestinal absorption. Subsequently, the active species is released from the conjugate in a sustained manner, which greatly contributes to improving pharmacokinetic properties .

Result of Action

Guanidine, a component of this compound, is used to reduce the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of eaton-lambert .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of guanidine, which may influence its interaction with targets within the cell . Additionally, the presence of other ions in the environment can also affect the action of this compound .

properties

IUPAC Name

guanidine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH5N3.H3O4P/c3*2-1(3)4;1-5(2,3)4/h3*(H5,2,3,4);(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFCGSLFEZPBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H18N9O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38848-02-1
Record name Trisguanidinium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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